N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-22(2)19(23)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYMCJQERIMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Aromatic Ring Substitutions
The phenyl groups at positions 2 and 4 of the pyrimidine ring undergo electrophilic aromatic substitution (EAS) under controlled conditions:
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Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the meta positions of the phenyl rings due to deactivation by the pyrimidine core.
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Halogenation : Chlorination or bromination occurs with Cl₂/FeCl₃ or Br₂/FeBr₃, preferentially at the para positions of the phenyl groups.
Pyrimidine Ring Substitutions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives | |
| Halogenation | Cl₂/FeCl₃, RT | Chlorinated derivatives |
Carboxamide Group Reactivity
The dimethylcarboxamide moiety participates in hydrolysis and transamidation:
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Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding 2,4-diphenylpyrimidine-5-carboxylic acid.
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Basic Hydrolysis : NaOH/EtOH produces the corresponding carboxylate salt, which can be acidified to the free carboxylic acid.
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Transamidation : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C replaces the dimethylamine group with alternative amines .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Pyrimidine-5-carboxylic acid | |
| Transamidation | R-NH₂, DMF, 80°C | N-Substituted carboxamide |
Reduction
-
Amide Reduction : LiAlH₄ reduces the carboxamide to a primary alcohol, forming 5-(hydroxymethyl)-2,4-diphenylpyrimidine.
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Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrimidine ring, yielding dihydropyrimidine derivatives .
Oxidation
-
Benzylic Oxidation : KMnO₄/H₂O oxidizes methyl groups on aromatic rings to carboxylic acids in analogues.
-
Amide Oxidation : Ozone or peroxides degrade the carboxamide group to CO₂ and dimethylamine in harsh conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux | 5-(Hydroxymethyl) derivative | |
| Ring Hydrogenation | H₂/Pd-C, EtOH | Dihydropyrimidine |
Coupling Reactions
The compound participates in cross-coupling reactions catalyzed by transition metals:
-
Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl boronic acids to couple with halogenated pyrimidine analogues .
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Buchwald-Hartwig Amination : Aromatic amines substitute halogens on the pyrimidine ring in the presence of Pd₂(dba)₃/Xantphos .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-substituted pyrimidine |
Mechanistic Insights
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Radical Pathways : Triethylamine promotes dimerization in azirine analogues via radical intermediates (e.g., nitroxyl radicals), suggesting potential for similar reactivity in pyrimidine systems .
-
Cycloadditions : DFT calculations support [3+2] cycloadditions between azomethine ylides and pyrimidine rings in related compounds .
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dimethyl-2,4-diphenylpyrimidine-5-carboxamide and its derivatives have garnered attention due to their diverse biological activities. The pyrimidine core is integral to many nucleotides, making compounds containing this structure relevant in drug discovery.
Anticancer Activity
Pyrimidine derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines, demonstrating significant antiproliferative effects. For instance, certain derivatives have been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies revealed that modifications to the pyrimidine structure can enhance anticancer activity against specific tumors, including non-small cell lung cancer and colon cancer .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains, suggesting potential use in treating infectious diseases. The mechanism of action may involve interference with microbial DNA synthesis due to the structural similarity to nucleobases .
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine precursors. The following table summarizes common synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methylation of pyrimidine | Methyl iodide, base | DMF, reflux | 70-85 |
| Condensation with carboxylic acid | Carboxylic acid, coupling agent | Solvent A (e.g., THF) | 60-75 |
| Reduction of pyrimidine derivatives | Reducing agent (e.g., LiAlH4) | Anhydrous conditions | 50-65 |
Case Studies
Several case studies illustrate the applications of this compound in drug development:
Study on Anticancer Efficacy
A study conducted by researchers focused on the compound's efficacy against breast cancer cell lines. The results indicated that specific structural modifications enhanced the inhibition of cell proliferation by up to 70% compared to control groups. This study emphasizes the importance of structure-activity relationships in developing effective anticancer agents .
Investigation of Antimicrobial Activity
Another study investigated the antimicrobial properties of this compound against resistant bacterial strains. The findings showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide can be compared with other similar compounds such as:
- N,N-dimethyl-4-phenylpyrimidinecarboxamide
- N,N-dimethyl-2,4-diphenylpyrimidinecarboxylate
- N,N-dimethyl-2,4-diphenyl-5-pyrimidinecarboxylate
These compounds share similar structural features but differ in their functional groups and overall reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
N,N-Dimethyl-2,4-diphenylpyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidine compounds are known for their roles in various biological processes and have been extensively studied for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features two phenyl groups attached to the pyrimidine ring, which is significant for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiviral Activity : Compounds with similar structures have shown antiviral properties against multiple viruses. The presence of the pyrimidine core is crucial for this activity .
- Antitumor Activity : Pyrimidine derivatives are often explored as potential anticancer agents. Specifically, they may inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Activity : Some studies indicate that pyrimidine derivatives can exhibit antibacterial and antifungal properties, making them candidates for treating infections .
Structure-Activity Relationship (SAR)
The SAR of this compound suggests that modifications to the phenyl groups and the carboxamide moiety can significantly influence its biological activity. For instance:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the phenyl rings may enhance or reduce activity against specific targets.
- Positioning of Functional Groups : The position of the carboxamide group relative to the pyrimidine ring affects binding affinity and selectivity for biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:
- Antitumor Studies : A study demonstrated that similar pyrimidine derivatives inhibited CDK (cyclin-dependent kinase) activity, leading to reduced tumor cell proliferation in vitro. The IC50 values indicated potent activity at low concentrations .
- Antiviral Efficacy : Research indicated that certain pyrimidine derivatives exhibited significant antiviral activity against influenza and other viral pathogens. These compounds were shown to disrupt viral replication processes effectively .
- Antimicrobial Testing : In vitro tests revealed that this compound showed moderate antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics .
Data Table of Biological Activities
Q & A
Q. Critical Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate cyclization but may degrade sensitive groups |
| Solvent | DMF, THF, or EtOH | Polar aprotic solvents enhance solubility of intermediates |
| Reaction Time | 6–24 hours | Prolonged time improves conversion but risks side reactions |
Characterization : Use HPLC to monitor reaction progress (>95% purity threshold) and NMR (¹H/¹³C) to confirm regiochemistry of phenyl and carboxamide groups .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
A combination of orthogonal techniques is required:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out structural isomers .
- IR Spectroscopy : Detect C=O stretches (1620–1680 cm⁻¹) and N-H bends (if present) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% for biological assays) .
Advanced: How can researchers resolve contradictions in spectral data between synthesized batches?
Answer: Contradictions often arise from:
- Regiochemical Isomerism : Pyrimidine substituents (2- vs. 4-position) may invert during synthesis. Use NOESY NMR to confirm spatial proximity of phenyl groups .
- Residual Solvents : DMF or THF traces in HPLC can mask impurities. Employ high-vacuum drying and TGA to quantify solvent residues .
- Oxidative Byproducts : Air-sensitive intermediates may degrade. Repeat reactions under inert gas (N₂/Ar) and compare ESI-MS profiles .
Mitigation Strategy : Cross-validate with X-ray crystallography (if crystals are obtainable) to unambiguously assign the structure .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The carboxamide group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at the pyrimidine C5 position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability. The diphenyl groups may induce steric hindrance, reducing reactivity in bulky solvents .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) by aligning the compound’s pharmacophores with active-site residues .
Advanced: How to design assays for evaluating the biological activity of this compound?
Answer:
- Target Selection : Prioritize kinases or GPCRs, as pyrimidine carboxamides often modulate these targets .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against purified kinases .
- Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
- Control Experiments : Include structurally analogous compounds (e.g., non-dimethylated carboxamides) to isolate the role of the N,N-dimethyl group in activity .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .
- Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin-based formulations to enhance bioavailability .
- LogP Reduction : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl rings, guided by QSAR models .
Advanced: How to address discrepancies between computational predictions and experimental reactivity data?
Answer:
- Re-evaluate Force Fields : Adjust partial charges in MD simulations to account for resonance effects in the carboxamide group .
- Synthetic Trapping : Quench reaction intermediates (e.g., with TEMPO) and analyze via LC-MS to identify unmodeled pathways .
- Collaborative Validation : Compare results across multiple software (e.g., Schrödinger vs. MOE) to isolate algorithmic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
